molecular formula C19H19N3O2 B7825212 1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1119499-73-8

1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B7825212
CAS No.: 1119499-73-8
M. Wt: 321.4 g/mol
InChI Key: YVHRNGRYZYXACD-UHFFFAOYSA-N
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Description

1-Benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors or large-scale batch processes. These methods aim to optimize yield and purity while minimizing environmental impact and cost. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion of the benzyl group to a benzoic acid derivative.

  • Reduction: Reduction of the carboxylic acid group to an alcohol.

  • Substitution: Replacement of the ethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Alcohols.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to downstream effects such as inhibition or activation of signaling pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

1-Benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique in its structure and potential applications compared to other similar compounds. Some similar compounds include:

  • 1H-Pyrazolo[3,4-b]pyridine derivatives: Often used in medicinal chemistry for their diverse biological activities.

  • Pyrazolopyridine derivatives:

Properties

IUPAC Name

1-benzyl-3-cyclopropyl-6-ethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-14-10-15(19(23)24)16-17(13-8-9-13)21-22(18(16)20-14)11-12-6-4-3-5-7-12/h3-7,10,13H,2,8-9,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHRNGRYZYXACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C4CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130227
Record name 3-Cyclopropyl-6-ethyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119499-73-8
Record name 3-Cyclopropyl-6-ethyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119499-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopropyl-6-ethyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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